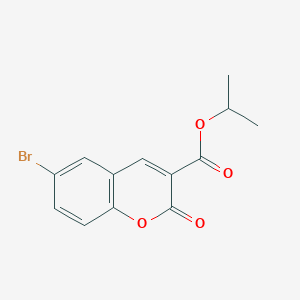

6-bromo-2-oxo-2H-chromene-3-carboxylate de prop-2-yle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

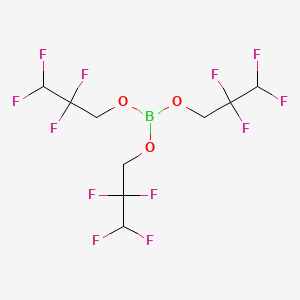

Isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is an organic compound with the molecular formula C13H11BrO4 . It has an average mass of 311.128 Da and a monoisotopic mass of 309.984070 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC), has been reported. It was found that CF3COOH catalyzes the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate .Molecular Structure Analysis

The molecular structure of isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is characterized by the presence of a chromene ring, a bromine atom, and an isopropyl group .Applications De Recherche Scientifique

Activité Antimicrobienne

Le 6-bromo-2-oxo-2H-chromene-3-carboxylate d’isopropyle a été étudié pour son potentiel antimicrobien. Des chercheurs ont synthétisé des composés apparentés et évalué leur efficacité contre divers micro-organismes, y compris des bactéries et des champignons . Des études supplémentaires pourraient explorer son mécanisme d'action et son utilisation potentielle dans la lutte contre les infections.

Chimie Supramoléculaire et Structure Cristalline

La structure cristalline du composé a été déterminée par analyse de diffraction des rayons X sur monocristal. L'unité asymétrique contient deux molécules identiques, A et B, avec des propriétés cristallographiques distinctes. L'entassement cristallin est stabilisé par des liaisons C–H⋯N et C–H⋯O, ainsi que par des interactions d'empilement C–N⋯π et π⋯π décalées. L'analyse de la surface de Hirshfeld fournit des informations sur les interactions intermoléculaires, et des études computationnelles révèlent les énergies d'interaction entre les paires moléculaires . La compréhension de ces interactions peut guider la conception de nouveaux matériaux.

Synthèse Verte

Des chercheurs ont développé une méthode de synthèse verte pour les 2-oxo-2H-chromene-3-carbonitriles, y compris le 6-bromo-2-oxo-2H-chromene-3-carboxylate d'isopropyle. Cette approche monotope implique la réaction de 2-hydroxybenzaldéhydes ou de 2-hydroxyacetophénones avec du cyanoacétate d'éthyle sous ultrasons à double fréquence. Les méthodes de synthèse verte sont écologiques et économiquement viables .

Développement de Médicaments

Les coumarines, y compris le 6-bromo-2-oxo-2H-chromene-3-carboxylate d'isopropyle, ont été utilisées en médecine traditionnelle et se trouvent dans divers produits naturels. Leurs activités biologiques diverses en font des candidats attrayants pour le développement de médicaments. L'étude des propriétés pharmacologiques du composé pourrait conduire à de nouveaux agents thérapeutiques .

Prédiction du Comportement Mécanique

L'analyse des vides de la structure cristalline fournit des informations sur le comportement mécanique du composé. La compréhension de sa stabilité et de sa réponse aux forces externes est cruciale pour les applications pratiques, telles que la science des matériaux ou les formulations pharmaceutiques .

Exploration d'Autres Dérivés

Le 6-bromo-2-oxo-2H-chromene-3-carboxylate d'isopropyle fait partie d'une vaste famille de dérivés de la coumarine. Les chercheurs peuvent explorer des composés apparentés avec des modifications du cycle chromène ou des chaînes latérales. Ces dérivés peuvent présenter des propriétés différentes, telles que des activités anti-inflammatoires, antitumorales ou antioxydantes .

Propriétés

IUPAC Name |

propan-2-yl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4/c1-7(2)17-12(15)10-6-8-5-9(14)3-4-11(8)18-13(10)16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPFZOGPAOLXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)

![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)

![2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)

![3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2515970.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)